

# Acumapimod in AECOPD: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Acumapimod**, an oral p38 mitogen-activated protein kinase (MAPK) inhibitor, has been investigated for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This guide provides a comparative analysis of the clinical trial data for **Acumapimod** and other p38 MAPK inhibitors in patients with COPD, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

## Comparative Efficacy and Safety of p38 MAPK Inhibitors in COPD

The following tables summarize the available clinical trial data for **Acumapimod** and comparator p38 MAPK inhibitors, PH-797804 and Losmapimod, in patients with COPD.

#### **Patient Demographics and Baseline Characteristics**



| Characteristic           | Acumapimod<br>(NCT01332097) | Acumapimod<br>(NCT02700919) | PH-797804<br>(NCT00559910)  | Losmapimod<br>(NCT01218126) |
|--------------------------|-----------------------------|-----------------------------|-----------------------------|-----------------------------|
| Number of<br>Patients    | 183                         | 282                         | 230                         | 602                         |
| Age (mean,<br>years)     | 62                          | Not Reported                | 64.1                        | Not Reported                |
| Sex (% male)             | 80%                         | Not Reported                | 68-79% (across<br>doses)    | Not Reported                |
| FEV1 (% predicted, mean) | Not Reported                | Not Reported                | 53.6-56.0<br>(across doses) | Not Reported                |
| Smoking Status           | All Caucasian               | Not Reported                | Current or previous smokers | Current or previous smokers |

## **Efficacy Outcomes**



| Endpoint                          | Acumapimod<br>(NCT01332097)                                                                                                                   | Acumapimod<br>(NCT02700919)                                                                                                         | PH-797804<br>(NCT00559910)                                                                                                                        | Losmapimod<br>(NCT01218126)                                                                                                                                           |
|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint                  | Improvement in FEV1 vs. placebo at Day 5 (single doses) and Day 10 (repeated doses)                                                           | Change from<br>baseline in FEV1<br>to Day 7                                                                                         | Change from baseline in trough FEV1 vs. placebo after 6 weeks                                                                                     | Change in 6-<br>minute walking<br>distance at week<br>24                                                                                                              |
| Change in FEV1<br>(Liters)        | 75mg repeat-<br>dose vs. Placebo<br>(Day 8):+0.152<br>(95% CI: 0.021,<br>0.283; p=0.022)<br>[1][2]                                            | High Dose vs. Placebo (Day 7):+0.084 (p=0.012)Low Dose vs. Placebo (Day 7):+0.115 (p≤0.001)[3]                                      | 3mg vs. Placebo<br>(Week 6):+0.086<br>(95% Bayesian<br>CI: 0.008,<br>0.164)6mg vs.<br>Placebo (Week<br>6):+0.093 (95%<br>CI: 0.018, 0.166)<br>[4] | No significant improvement in exercise tolerance or lung function[5]                                                                                                  |
| Secondary<br>Efficacy<br>Outcomes | Mean change in FEV1 AUC from baseline to Day 14 (75mg repeatdose) was significantly higher vs. placebo (p=0.02) and prednisone (p=0.01)[1][2] | Significant reduction of >50% in clinical treatment failures in the high dose group vs. placebo at days 90-150 (p≤0.027 to 0.05)[3] | Improvement in the baseline dyspnoea index/transition dyspnoea index total focal score at week 6 for 3mg and 6mg doses[4]                         | A statistically significant improvement in post-bronchodilator FEV1 was seen at Week 26 with losmapimod treatment versus placebo (p = 0.007) in a separate study. [6] |

### **Safety Profile: Adverse Events**



| Adverse Event (AE) Profile | Acumapimod<br>(NCT01332097)                                                                                            | Acumapimod<br>(NCT02700919)                                                              | PH-797804<br>(NCT00559910)             | Losmapimod<br>(NCT01218126)                                                       |
|----------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------|-----------------------------------------------------------------------------------|
| Overall AE<br>Incidence    | 54% of patients<br>experienced at<br>least one AE[4]                                                                   | Generally safe<br>and well<br>tolerated[3]                                               | Well tolerated at all doses studied[4] | Safety profile was much the same in each group[5]                                 |
| Most Common<br>AEs         | COPD exacerbation (27% in placebo, 24% in 75mg repeat-dose), fecal occult blood, nasopharyngitis[ 4]                   | Not detailed                                                                             | Not detailed                           | Drug-related AEs more common with 7.5mg (13%) and 15mg (13%) than placebo (7%)[5] |
| Serious AEs<br>(SAEs)      | 15 SAEs in 13 patients, none suspected to be related to Acumapimod. 6 deaths, none considered related to study drug[4] | No drug-induced liver injuries, two cases of mild acneiform rash which fully resolved[3] | Not detailed                           | Most common SAEs were COPD exacerbation and pneumonia[5]                          |

# Experimental Protocols Acumapimod Phase II a (NCT01332097) Methodology

- Study Design: A Phase II, double-blind, randomized, placebo-controlled, dose-exploration study in patients with moderate or severe AECOPD.[1]
- Patient Population: 183 patients with a diagnosis of moderate or severe AECOPD.[1]
- Inclusion/Exclusion Criteria: Key inclusion criteria included a clinical diagnosis of AECOPD.
   Exclusion criteria included use of oral or intravenous corticosteroids within 30 days of



randomization, clinical or radiological evidence of pneumonia, and elevated liver enzymes.[4]

- Intervention: Patients were randomized to receive single-dose Acumapimod (20 mg or 75 mg) on Day 1, repeated single-dose Acumapimod (20 mg or 75 mg) on Days 1 and 6, oral prednisone 40 mg (10 days), or placebo.[1]
- Efficacy Assessment: The primary outcome was the improvement in forced expiratory
  volume in 1 second (FEV1) versus placebo at Day 5 for single doses and Day 10 for
  repeated doses. Spirometry was performed at baseline and at specified follow-up days,
  adhering to American Thoracic Society/European Respiratory Society (ATS/ERS) standards.
  [1][7]
- Definition of Clinical Endpoints: An exacerbation was defined as an acute worsening of respiratory symptoms requiring a change in treatment.[8]

## **Acumapimod Phase II b (AETHER - NCT02700919) Methodology**

- Study Design: A Phase II, randomized, multinational, double-blind, placebo-controlled study.

  [3]
- Patient Population: 282 patients with AECOPD requiring hospitalization.
- Intervention: Two dose regimens of Acumapimod or placebo were administered over 5 days in addition to standard of care.[3]
- Efficacy Assessment: The primary endpoint was the change from baseline in FEV1 to Day 7. Longer-term outcomes, including treatment failures and recurrent exacerbations, were followed up to week 26.[3]
- Definition of Clinical Endpoints: "Clinical Treatment Failure" was a composite endpoint that included the requirement for additional antibiotics or corticosteroids, COPD rehospitalization, or death.[3]

# Visualizations p38 MAPK Signaling Pathway



The diagram below illustrates the p38 MAPK signaling pathway, a key regulator of inflammation. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates downstream targets involved in the inflammatory response.



Click to download full resolution via product page

Caption: The p38 MAPK signaling cascade and the point of inhibition by **Acumapimod**.

### **Acumapimod AECOPD Clinical Trial Workflow**



The following diagram outlines the typical workflow of a clinical trial for **Acumapimod** in patients with acute exacerbations of COPD, from patient screening to data analysis.



Click to download full resolution via product page

Caption: A simplified workflow of the **Acumapimod** clinical trials in AECOPD patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Assessing Treatment Success or Failure as an Outcome in Randomised Clinical Trials of COPD Exacerbations. A Meta-Epidemiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of Single/Repeated Doses of Acumapimod (BCT197) to Treat Acute Exacerbations of COPD PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FEV1: COPD Stages and What Your Results Mean [healthline.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Acumapimod in AECOPD: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665003#acumapimod-clinical-trial-results-and-data-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com